N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide
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Overview
Description
N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indazole ring, a triazole ring, and a benzamide moiety. These structural features contribute to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Coupling of the Indazole and Triazole Rings: The indazole and triazole rings are then coupled using a suitable linker, such as a haloalkane, under basic conditions.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the coupled intermediate with a benzoyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the 2-hydroxybutyl side chain can be oxidized to form a carbonyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The indazole and triazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of certain signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide can be compared with other similar compounds, such as:
- N-(2-hydroxyethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide
- N-(2-hydroxypropyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide
- N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]phenylacetamide
These compounds share similar structural features but differ in the length and nature of the side chains or the substituents on the benzamide moiety. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C20H20N6O2 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide |
InChI |
InChI=1S/C20H20N6O2/c1-2-15(27)11-21-20(28)13-7-9-14(10-8-13)26-12-18(23-25-26)19-16-5-3-4-6-17(16)22-24-19/h3-10,12,15,27H,2,11H2,1H3,(H,21,28)(H,22,24) |
InChI Key |
SUENKQYHQLVYEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43)O |
Origin of Product |
United States |
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